molecular formula C10H14O2 B12390957 4-Tert-butyl-D9-catechol-3,5,6-D3

4-Tert-butyl-D9-catechol-3,5,6-D3

Cat. No.: B12390957
M. Wt: 178.29 g/mol
InChI Key: XESZUVZBAMCAEJ-ZPMNDIOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-D9-catechol-3,5,6-D3 is a deuterated derivative of 4-tert-butylcatechol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the catechol structure. The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-D9-catechol-3,5,6-D3 typically involves the deuteration of 4-tert-butylcatechol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated compounds. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-D9-catechol-3,5,6-D3 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can be converted to corresponding quinones.

    Reduction: It can be reduced back to catechol derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-o-benzoquinone.

    Reduction: Regeneration of 4-tert-butylcatechol.

    Substitution: Formation of alkylated or acylated catechol derivatives.

Scientific Research Applications

4-Tert-butyl-D9-catechol-3,5,6-D3 is widely used in scientific research due to its deuterium labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the fate of catechol derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of catechol-based drugs.

    Industry: Acts as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-D9-catechol-3,5,6-D3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. In biological systems, it can interact with enzymes and receptors, allowing researchers to study metabolic pathways and enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcatechol: The non-deuterated version of the compound.

    3,5-Di-tert-butylcatechol: A similar compound with two tert-butyl groups.

    4-tert-Butylpyrocatechol: Another derivative with similar structural features.

Uniqueness

4-Tert-butyl-D9-catechol-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, as deuterium can act as a tracer. This makes it a valuable tool in various fields of research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C10H14O2

Molecular Weight

178.29 g/mol

IUPAC Name

3,4,6-trideuterio-5-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene-1,2-diol

InChI

InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3/i1D3,2D3,3D3,4D,5D,6D

InChI Key

XESZUVZBAMCAEJ-ZPMNDIOMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])O)O)[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.